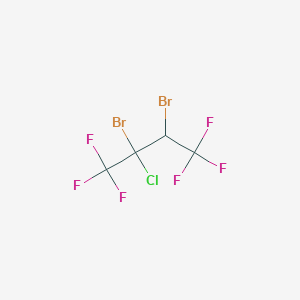
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
説明
“2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the molecular formula C4HBr2ClF6 . It has a molecular weight of 358.3 .
Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” consists of a carbon backbone with attached bromine, chlorine, and fluorine atoms . The InChI code for this compound is 1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H .Physical And Chemical Properties Analysis
The boiling point of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is 78°C at 15mm pressure .科学的研究の応用
NMR Investigations
The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using nuclear magnetic resonance (NMR) techniques. These studies have yielded detailed information on chemical shifts and coupling constants, contributing significantly to our understanding of the molecule's structural and electronic properties (Hinton & Jaques, 1975).
Photoreaction Studies
In a study on photochemical reactions, 1,2-dibromo-1-chlorotrifluoroethane reacted with chlorotrifluoroethylene, producing various compounds including 1,4-dibromo-2,3-dichlorohexafluorobutane. This research provides insights into the synthesis of perfluoro-compounds and their reactivity under ultraviolet (UV) radiation (Dědek & Chvátal, 1986).
Synthetic Applications
The synthesis and reactivity of 3-chloro-2-fluorobut-2-en-4-olide, starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, have been explored. These studies are valuable for understanding the nucleophilic reactions of halogenated butanolides and butenolides, demonstrating their potential use in various synthetic pathways (Paleta, Volkov & Hetflejš, 2000).
Vaporization and Cohesive Energy Studies
Research on the enthalpies of vaporization and cohesive energies of various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, provides essential data on their thermodynamic properties. Such information is crucial for understanding the physical behavior of these compounds under different conditions (Svoboda, Kubeš & Basařová, 1992).
Electrochemical Reduction Studies
The electrochemical behavior of 1,4-dihalobutanes, including compounds similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies are instrumental in understanding the reduction processes and potentialapplications of these compounds in various chemical reactions and industrial processes (Pritts & Peters, 1995).
Synthesis and Structure Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds like 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates. These studies contribute to a better understanding of molecular interactions and crystal packing in halogenated compounds, which can have implications in material science and molecular engineering (Fedorov et al., 1992).
Chemical Reactions of Fluorinated Compounds
Investigations into the synthesis and reactivity of 2,3-bis(polyfluoroalkyl)quinoxalines have been carried out. Starting with hexafluoro-1,3-butadiene, various halogenated butenes, including derivatives similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, were synthesized and their reactions studied. This research expands our knowledge of the chemical behavior of polyfluorinated compounds and their potential applications (Hemer, Poŝta, Bárta & Dědek, 1989).
特性
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)


